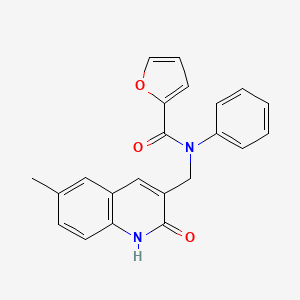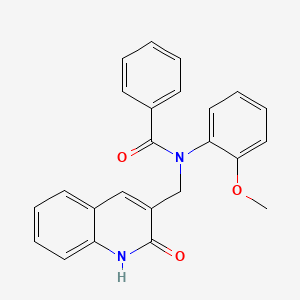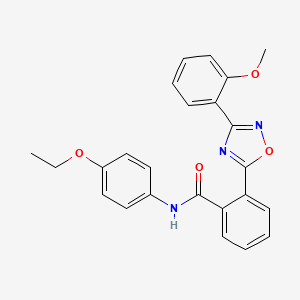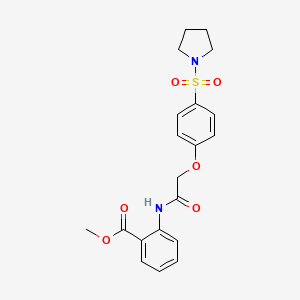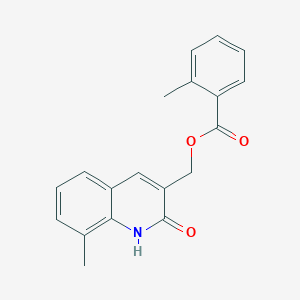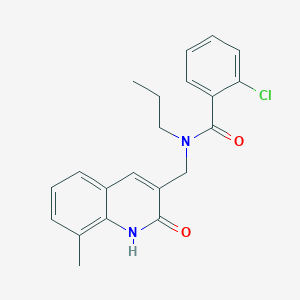
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as Cmpd 15, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit potent activity against various diseases.
Wirkmechanismus
The mechanism of action of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 is not fully understood. However, scientific research has shown that this compound targets specific proteins and enzymes that are involved in disease progression. 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has been found to inhibit the activity of certain enzymes that are overexpressed in cancer cells, leading to their death.
Biochemical and Physiological Effects
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has been found to exhibit potent biochemical and physiological effects. Scientific research has shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has also been found to have neuroprotective effects, which may make it a promising therapeutic agent for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has several advantages for lab experiments. This compound is highly stable and can be easily synthesized in a laboratory setting. 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has also been found to be highly potent and exhibits activity at low concentrations. However, the limitations of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 include its complex synthesis process and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of specific disease targets for 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15. This may involve the use of high-throughput screening techniques to identify potential targets for this compound. Additionally, the development of novel drug delivery systems for 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 may improve its therapeutic efficacy and reduce its toxicity. Overall, the study of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to various chemical reactions to produce the final product. The synthesis of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has been extensively studied for its potential therapeutic applications. Scientific research has shown that this compound exhibits potent activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-11-24(21(26)17-9-4-5-10-18(17)22)13-16-12-15-8-6-7-14(2)19(15)23-20(16)25/h4-10,12H,3,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEUVJRQYKNTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)

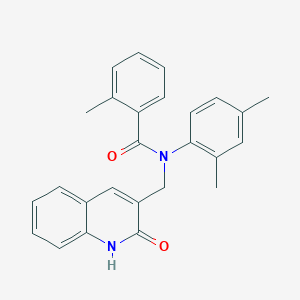
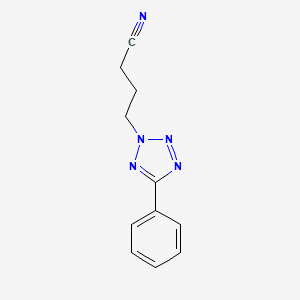
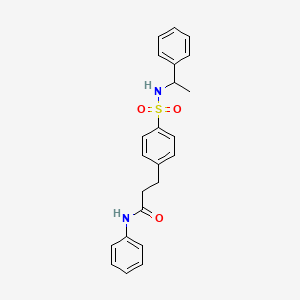
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
